5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine
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Overview
Description
5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 5-position and an oxolan-2-ylmethyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution at the 5-Position:
Introduction of the Oxolan-2-ylmethyl Group: The oxolan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the pyrimidine nitrogen attacks an oxolan-2-ylmethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are typically used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antiviral, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved in its mechanism of action can vary, but typically include binding to the target molecule and modulating its activity.
Comparison with Similar Compounds
Similar Compounds
5-methyl-N-(oxolan-2-ylmethyl)pyridin-2-amine: This compound is similar in structure but features a pyridine ring instead of a pyrimidine ring.
N-[(oxolan-2-yl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: This compound includes a dioxaborolan group, which can impart different chemical properties.
Uniqueness
5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is unique due to its specific substitution pattern and the presence of both a methyl group and an oxolan-2-ylmethyl group
Properties
IUPAC Name |
5-methyl-N-(oxolan-2-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-5-11-10(12-6-8)13-7-9-3-2-4-14-9/h5-6,9H,2-4,7H2,1H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMOMBTXZVQSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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